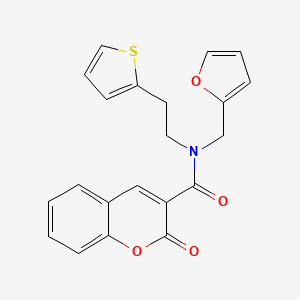

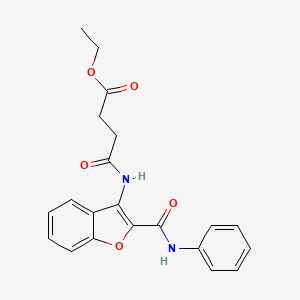

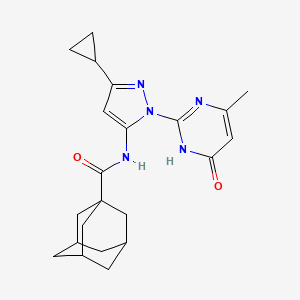

![molecular formula C13H19NO4S2 B2678793 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 1234987-66-6](/img/structure/B2678793.png)

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride" is similar to the one you’re asking about. It has a molecular weight of 256.75 and is stored at room temperature. It’s an oil in its physical form .

Molecular Structure Analysis

The InChI code for a related compound, “N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]urea”, is1S/C6H12N2O3S/c7-6(9)8-3-5-1-2-12(10,11)4-5/h5H,1-4H2,(H3,7,8,9) . This provides a detailed description of the molecular structure. Physical And Chemical Properties Analysis

The related compound “2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride” is an oil at room temperature . Another related compound, “(1,1-dioxo-1lambda6-thiolan-3-yl)urea”, is a powder with a melting point of 195-200°C .Scientific Research Applications

Electrochemical Behavior

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide and related compounds have been studied for their electrochemical properties. Research shows that such compounds undergo reversible, stepwise reduction to form corresponding dianions. This behavior is significant in understanding the redox processes of sulfonamides, which can be applied in various chemical and electrochemical applications (Asirvatham & Hawley, 1974).

Fluorescent Probe Development

These compounds are also used in developing reaction-based fluorescent probes. A study demonstrates the use of a sulfonamide group as a recognition unit in designing fluorescent probes for selective discrimination of thiophenols. This has applications in chemical, biological, and environmental sciences, particularly for detecting toxic benzenethiols (Wang et al., 2012).

Catalysis

The sulfonamide derivatives have been shown to be effective catalysts. For instance, Poly(N-bromobenzene-1,3-disulfonamide) and related compounds have been used as catalysts for the silylation of alcohols, phenols, and thiols, demonstrating their potential in synthetic chemistry (Ghorbani‐Vaghei et al., 2006).

Tautomeric Behavior in Pharmaceuticals

Sulfonamide derivatives' molecular conformation or tautomeric forms are directly related to their pharmaceutical and biological activities. Studies involving spectroscopic methods have been conducted to understand these behaviors, contributing to bioorganic and medicinal chemistry (Erturk et al., 2016).

Enzyme Inhibitory and Pharmacological Properties

These compounds have been synthesized and examined for their antibacterial activities, highlighting their significance in developing new antimicrobial agents. Their enzyme inhibitory kinetics have also been studied, showing potential therapeutic applications for diseases like Alzheimer's (Rehman et al., 2019).

Corrosion Inhibition

Sulfonamide derivatives have been investigated as corrosion inhibitors for materials like carbon steel. Their efficiency in protecting metals from corrosion in acidic media is of considerable industrial importance (Ichchou et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-10-3-4-11(2)13(7-10)20(17,18)14-8-12-5-6-19(15,16)9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVKVNNTKNRMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

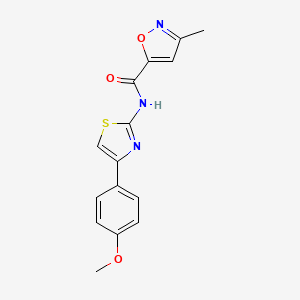

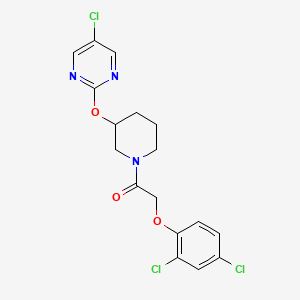

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)

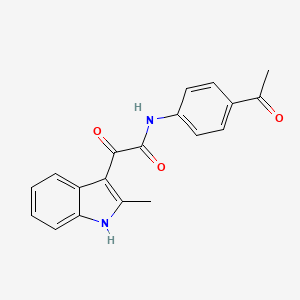

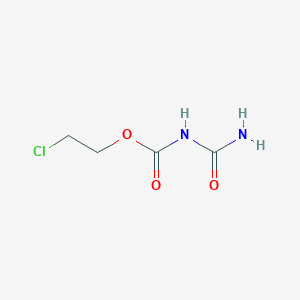

![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)

![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

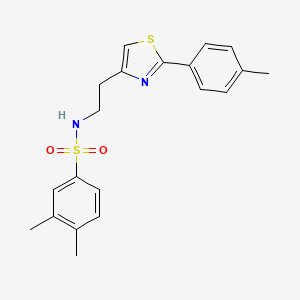

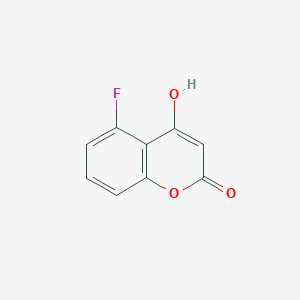

![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)